NMDA Receptor Off-Target Liability: Moroxydine vs. Other Biguanides
In a whole-cell patch-clamp screening of biguanide compounds against native NMDA receptors in rat CA1 hippocampal pyramidal neurons, moroxydine hydrochloride was found to be practically ineffective, in contrast to cycloguanil (IC50 3.4 ± 0.6 µM), proguanil (IC50 9.0 ± 2.2 µM), and phenformin (IC50 13 ± 1 µM) [1]. This absence of NMDA receptor modulation distinguishes moroxydine hydrochloride from other biguanides when selecting a compound for antiviral studies where NMDA receptor-mediated confounding effects must be avoided.
| Evidence Dimension | NMDA receptor inhibition (IC50 at -80 mV holding voltage) |
|---|---|
| Target Compound Data | Practically ineffective (no inhibition observed) |
| Comparator Or Baseline | Cycloguanil: 3.4 ± 0.6 µM; Proguanil: 9.0 ± 2.2 µM; Phenformin: 13 ± 1 µM; Metformin: practically ineffective |
| Quantified Difference | No detectable NMDA receptor inhibition for moroxydine vs. low-micromolar inhibition for cycloguanil, proguanil, and phenformin |
| Conditions | Whole-cell patch-clamp on rat CA1 hippocampal pyramidal neurons; -80 mV holding voltage; native NMDA receptors |
Why This Matters
For antiviral research programs, moroxydine hydrochloride avoids NMDA receptor-mediated neurological off-target effects that are present with antimalarial biguanides (proguanil, cycloguanil), enabling cleaner interpretation of antiviral efficacy data.
- [1] Novikova AO, Postnikova TY, Barygin OI. Mechanisms of NMDA Receptor Inhibition by Biguanide Compounds. Pharmaceuticals. 2024;17(9):1234. doi:10.3390/ph17091234. View Source
